molecular formula C19H23N3O2 B2534292 N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)pent-4-enamide CAS No. 1448070-76-5

N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)pent-4-enamide

Cat. No.: B2534292
CAS No.: 1448070-76-5
M. Wt: 325.412
InChI Key: JQYZXSZBPWWESZ-UHFFFAOYSA-N
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Description

N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)pent-4-enamide is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic applications. This compound is characterized by its unique structure, which includes a cyclopentyl group, a phthalazinone core, and a pentenamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)pent-4-enamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the phthalazinone core, introduction of the cyclopentyl group, and the final coupling with pent-4-enamide. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using batch or continuous flow processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Advanced techniques like microwave-assisted synthesis and green chemistry principles may be employed to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)pent-4-enamide can undergo various chemical reactions, including:

    Oxidation: Conversion to higher oxidation states using oxidizing agents.

    Reduction: Reduction of the phthalazinone core or other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions at specific sites on the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield higher oxidation state derivatives, while reduction may produce more reduced forms of the compound.

Scientific Research Applications

N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)pent-4-enamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for therapeutic applications, including anti-inflammatory, anticancer, or antimicrobial properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)pent-4-enamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to understand its full potential.

Comparison with Similar Compounds

Similar Compounds

  • N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-4-methylbenzenesulfonamide
  • N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-3-(3,5-dimethylisoxazol-4-yl)propanamide

Uniqueness

Compared to similar compounds, N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)pent-4-enamide stands out due to its unique combination of structural features, which may confer distinct biological activities and therapeutic potential. Its specific interactions with molecular targets and pathways may differ from those of related compounds, highlighting its uniqueness in scientific research.

Properties

IUPAC Name

N-[(3-cyclopentyl-4-oxophthalazin-1-yl)methyl]pent-4-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O2/c1-2-3-12-18(23)20-13-17-15-10-6-7-11-16(15)19(24)22(21-17)14-8-4-5-9-14/h2,6-7,10-11,14H,1,3-5,8-9,12-13H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQYZXSZBPWWESZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCC(=O)NCC1=NN(C(=O)C2=CC=CC=C21)C3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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